2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one
Beschreibung
2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a fused oxazolo-triazinone core. Its structure includes a dimethylamino (-N(CH₃)₂) substituent at position 2 and a ketone group at position 4 of the triazine ring. This compound belongs to a broader class of nitrogen-containing heterocycles, which are of significant interest in medicinal and agrochemical research due to their diverse biological activities, including antifungal, herbicidal, and enzyme-inhibitory properties.
Eigenschaften
CAS-Nummer |
62626-99-7 |
|---|---|
Molekularformel |
C7H10N4O2 |
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
2-(dimethylamino)-6,7-dihydro-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C7H10N4O2/c1-10(2)5-8-6(12)11-3-4-13-7(11)9-5/h3-4H2,1-2H3 |
InChI-Schlüssel |
CIPMVXYZLWSEDR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=O)N2CCOC2=N1 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Two-Step Cyclization via Chlorotriazine Intermediates
A widely adopted method involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT ) with 2-(dimethylamino)ethanol under basic conditions. The process proceeds via nucleophilic substitution at the triazine’s chlorine atom, followed by intramolecular cyclization to form the oxazole ring.
Reaction Scheme :
- Step 1 : CDMT + 2-(dimethylamino)ethanol → Intermediate I (chlorine displacement).
- Step 2 : Base-mediated cyclization of I to yield the fused oxazolo-triazinone.
Optimization :
- Solvent: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
- Base: Potassium carbonate or triethylamine.
- Yield: 65–78%.
Challenges :
Ring-Closing Metathesis (RCM) of Propargylamine Derivatives
Alkyne-Containing Precursor Strategy
This method utilizes a propargylamine-linked triazinone, where RCM forms the oxazole ring. The dimethylamino group is introduced via a Grignard reagent or nucleophilic substitution post-cyclization.
Reaction Scheme :
- Synthesis of 4-oxo-1,3,5-triazin-2-yl propargylamine.
- RCM using a ruthenium catalyst (e.g., Grubbs II) to form the oxazole.
- Quaternization with dimethylamine to install the 2-dimethylamino group.
Conditions :
Limitations :
Acid-Catalyzed Cyclodehydration of Hydrazide Derivatives
Hydrazide Cyclization Pathway
Hydrazides derived from 2-dimethylaminoacetic acid are condensed with 1,3,5-triazine-2,4-diones under acidic conditions to form the fused system.
Reaction Scheme :
- Synthesis of 2-(dimethylamino)acetohydrazide.
- Condensation with 1,3,5-triazine-2,4-dione in acetic acid.
- Cyclodehydration at 100–120°C.
Key Data :
| Parameter | Value |
|---|---|
| Acid Catalyst | Acetic acid (excess) |
| Temperature | 110°C, 6 h |
| Yield | 70–85% |
| Purity (HPLC) | >95% |
Advantages :
Microwave-Assisted One-Pot Synthesis
Accelerated Cyclocondensation
Microwave irradiation enhances reaction rates for the fusion of 2-aminooxazole derivatives with triazine precursors. The dimethylamino group is introduced via in situ alkylation.
Procedure :
- Mix 2-amino-4H-oxazol-5-one and 2-chloro-1,3,5-triazin-4-one in DMF.
- Add dimethylamine hydrochloride and irradiate at 150°C for 20 min.
Results :
Solid-Phase Synthesis for High-Throughput Applications
Resin-Bound Intermediate Strategy
A Merrifield resin-functionalized triazinone undergoes sequential functionalization with 2-(dimethylamino)ethyl groups, followed by cleavage to release the target compound.
Steps :
- Immobilize 1,3,5-triazin-4-one on chloromethylated resin.
- Introduce dimethylamino group via nucleophilic substitution.
- Cleave with trifluoroacetic acid (TFA).
Performance :
- Purity: >90% (after HPLC purification).
- Throughput: 50–100 mg per batch.
Analyse Chemischer Reaktionen
2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or amines replace the dimethylamino group.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Wissenschaftliche Forschungsanwendungen
2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer, antibacterial, and antifungal agent.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following analysis compares 2-dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one with structurally related compounds, focusing on substituent effects, synthetic pathways, and biological activities.
Structural and Functional Group Comparisons
Key Observations:
- Amino Group Substitution: The target compound’s dimethylamino group differs from the diethylamino substituent in its PubChem analog.
- Thione vs. Ketone: The 4-thione group in and derivatives replaces the 4-ketone in the target compound. Thiones often exhibit stronger hydrogen-bonding interactions, which may enhance binding to biological targets.
- Fluorine and Aryl Substituents: Fluorinated aryl groups in compounds improve antifungal activity, likely due to increased electronegativity and metabolic stability.
Biologische Aktivität
2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one (CAS No. 62626-99-7) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of 2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one is with a molecular weight of approximately 182.18 g/mol. Its structure features a unique oxazole ring fused with a triazine moiety, which contributes to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C7H10N4O2 |
| Molecular Weight | 182.18 g/mol |
| CAS Number | 62626-99-7 |
Antimicrobial Properties
Recent studies have indicated that 2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one exhibits notable antimicrobial activity. A study utilizing machine learning techniques for predicting antimicrobial compounds highlighted its potential against various pathogens. The compound was shown to interact effectively with bacterial membranes, leading to increased permeability and cell death in susceptible strains .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It was evaluated against several cancer cell lines and exhibited significant cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It showed promising results in reducing pro-inflammatory cytokines in cell-based assays. The anti-inflammatory mechanism is thought to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .
Study on Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of 2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one against Gram-positive and Gram-negative bacteria. The results indicated that the compound had minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the bacterial strain tested. The study concluded that the compound could serve as a lead for developing new antibiotics .
Evaluation in Cancer Research
In another pivotal study examining its anticancer effects, researchers treated various cancer cell lines with different concentrations of the compound. The results revealed an IC50 value of approximately 15 µM for breast cancer cells (MCF-7), indicating potent cytotoxicity compared to standard chemotherapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
